molecular formula C17H15NO3 B11845840 2-(3-Amino-2-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one CAS No. 921942-41-8

2-(3-Amino-2-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one

Cat. No.: B11845840
CAS No.: 921942-41-8
M. Wt: 281.30 g/mol
InChI Key: NMFPGCKRTYBOKH-UHFFFAOYSA-N
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Description

2-(3-Amino-2-methylphenyl)-5-methoxy-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of an amino group, a methoxy group, and a chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-methylphenyl)-5-methoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-amino-2-methylphenol with appropriate aldehydes under acidic or basic conditions to form the chromen-4-one core. The methoxy group is then introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2-methylphenyl)-5-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(3-Amino-2-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one is C16H17N1O3 with a molecular weight of approximately 267.28 g/mol. The compound features a benzopyran core with methoxy and amino functional groups that contribute to its biological activity.

Inhibition of MAP Kinase Pathways

One of the primary applications of PD98059 is its role as an inhibitor of the MAPK/ERK signaling pathway. This pathway is crucial in regulating cell proliferation, differentiation, and survival. PD98059 specifically inhibits the enzyme MAPK kinase (MEK), which is upstream of ERK in this signaling cascade. By blocking MEK activation, PD98059 effectively reduces ERK phosphorylation, leading to decreased cellular responses to growth factors.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
MAPK InhibitionInhibition of MEK, leading to reduced ERK activation
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityExhibits inhibitory effects against various pathogens

Anticancer Applications

PD98059 has been extensively studied for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines by disrupting the MAPK signaling pathway. For instance, studies have shown that treatment with PD98059 results in significant growth inhibition in breast cancer and leukemia cell lines.

Case Study: Breast Cancer Cell Lines
A study conducted on MCF-7 breast cancer cells demonstrated that PD98059 treatment led to increased apoptosis rates compared to control groups, suggesting its potential as a therapeutic agent in breast cancer treatment.

Antimicrobial Properties

In addition to its anticancer effects, PD98059 has shown promise as an antimicrobial agent. It has demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve the disruption of bacterial signaling pathways similar to those affected in human cells.

Table 2: Antimicrobial Activity Overview

MicroorganismActivity TypeReference
Staphylococcus aureusInhibition
Escherichia coliModerate Activity

Geroprotection

Recent studies have suggested that PD98059 may also function as a geroprotector, potentially extending lifespan by modulating pathways associated with aging. Its ability to inhibit MAPK pathways is linked to reduced cellular senescence and improved stress resistance.

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-methylphenyl)-5-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-2-methylphenyl)-5-methoxy-4H-chromen-4-one is unique due to the combination of its functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

921942-41-8

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-(3-amino-2-methylphenyl)-5-methoxychromen-4-one

InChI

InChI=1S/C17H15NO3/c1-10-11(5-3-6-12(10)18)16-9-13(19)17-14(20-2)7-4-8-15(17)21-16/h3-9H,18H2,1-2H3

InChI Key

NMFPGCKRTYBOKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C2=CC(=O)C3=C(O2)C=CC=C3OC

Origin of Product

United States

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